molecular formula C9H18ClN B6276942 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2763777-56-4

3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride

Katalognummer B6276942
CAS-Nummer: 2763777-56-4
Molekulargewicht: 175.7
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride, also known as BICP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BICP is a bicyclic amine that has a unique structure, which makes it a promising candidate for drug development.

Wirkmechanismus

The exact mechanism of action of 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride has also been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and physiological effects:
3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride has also been shown to have analgesic effects by modulating the activity of certain pain receptors in the nervous system. In addition, 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride in lab experiments is its unique structure, which makes it a promising candidate for drug development. 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride has also been shown to have low toxicity in animal models, which is an important factor in drug development. However, one of the limitations of using 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Zukünftige Richtungen

There are several future directions for the study of 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride. One direction is to further investigate its potential therapeutic applications in various fields of medicine. Another direction is to elucidate its mechanism of action at the molecular level. Furthermore, the development of more efficient and cost-effective synthesis methods for 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride could facilitate its use in drug development.

Synthesemethoden

The synthesis of 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of the starting material, which is 1,2-dimethylcyclopropane. This is followed by a series of reactions that involve the use of reagents such as lithium aluminum hydride, sodium borohydride, and hydrochloric acid. The final step involves the purification of the product using techniques such as recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride involves the reaction of 3-butylbicyclo[1.1.1]pentan-1-one with hydroxylamine hydrochloride to form 3-butylbicyclo[1.1.1]pentan-1-one oxime, which is then reduced with sodium borohydride to form 3-butylbicyclo[1.1.1]pentan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "3-butylbicyclo[1.1.1]pentan-1-one", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-butylbicyclo[1.1.1]pentan-1-one is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 3-butylbicyclo[1.1.1]pentan-1-one oxime.", "Step 2: The oxime is then reduced with sodium borohydride in a solvent such as ethanol to form 3-butylbicyclo[1.1.1]pentan-1-amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride." ] }

CAS-Nummer

2763777-56-4

Produktname

3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride

Molekularformel

C9H18ClN

Molekulargewicht

175.7

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.